Iron(2+) ethylenediammonium sulphate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

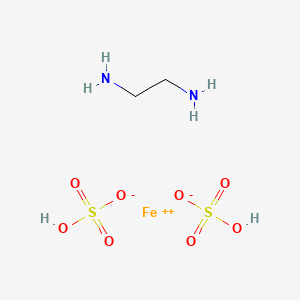

Iron(2+) ethylenediammonium sulphate is a coordination compound that combines ethane-1,2-diamine, hydrogen sulfate, and iron(2+). . Hydrogen sulfate is a common anion derived from sulfuric acid, and iron(2+) is the ferrous ion, a common oxidation state of iron in various compounds.

准备方法

Synthetic Routes and Reaction Conditions

Ethane-1,2-diamine is typically synthesized by treating 1,2-dichloroethane with ammonia under pressure at 180°C in an aqueous medium . The reaction generates hydrogen chloride, which forms a salt with the amine. The amine is liberated by adding sodium hydroxide and can then be recovered by rectification .

Hydrogen sulfate can be obtained by reacting sulfuric acid with a base, such as sodium hydroxide, to form sodium hydrogen sulfate, which can then be used in further reactions.

Iron(2+) can be prepared by reducing iron(3+) compounds with reducing agents like hydrogen gas or carbon monoxide.

Industrial Production Methods

Industrial production of ethane-1,2-diamine involves the reaction of ethanolamine with ammonia . This method is preferred due to its efficiency and the availability of starting materials.

化学反应分析

Aquo Complex Formation in Solution

Upon dissolution in aqueous media, the compound dissociates to form the paramagnetic hexaaquoiron(II) complex ([Fe(H₂O)₆]²⁺) while retaining coordination with ethylenediammonium ions . This behavior mirrors standard iron(II) sulfate hydrates but with modified solubility due to the organic counterion :

FeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄\cdotp4H₂OH₂O[Fe(H₂O)₆]2++2SO₄2−+NH₃CH₂CH₂NH₃2+

Key Properties of the Aquo Complex

| Property | Value/Observation | Source |

|---|---|---|

| Magnetic susceptibility | Paramagnetic (high-spin) | |

| Geometry | Octahedral | |

| UV-Vis absorption | Weak d-d transitions |

Thermal Decomposition

Controlled heating induces sequential decomposition :

Stage 1: Loss of Hydration Water (100–150°C)

FeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄\cdotp4H₂OΔFeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄+4H₂O↑

Stage 2: Ligand Decomposition (250–400°C)

Ethylenediammonium sulfate decomposes exothermically, releasing ammonia and forming intermediate sulfamic acid derivatives :

NH₃CH₂CH₂NH₃\cdotpSO₄Δ2NH₃↑+HOOCCH₂CH₂COOH+SO₃↑

Stage 3: Sulfate Reduction (680–800°C)

Final thermolysis yields iron(III) oxide and sulfur oxides :

2FeSO₄ΔFe₂O₃+SO₂↑+SO₃↑

Thermogravimetric Data

| Temperature Range (°C) | Mass Loss (%) | Residual Phase |

|---|---|---|

| 100–150 | 18.9 | Anhydrous salt |

| 250–400 | 32.4 | FeSO₄ + organics |

| 680–800 | 48.7 | Fe₂O₃ |

Redox Reactions

The Fe²⁺ center acts as a mild reducing agent, participating in electron-transfer reactions analogous to iron(II) sulfate but with modified kinetics due to ethylenediammonium coordination :

Reaction with Halogens

6FeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄+3Cl₂→2Fe₂(SO₄)₃+2FeCl₃+3(NH₃CH₂CH₂NH₃)2SO₄

Nitric Acid Oxidation

6FeSO₄\cdotp(NH₃CH₂CH₂NH₃)SO₄+2HNO₃+3H₂SO₄→3Fe₂(SO₄)₃+4H₂O+2NO↑+3(NH₃CH₂CH₂NH₃)2SO₄

Redox Potentials

| Reaction Partner | E° (V vs SHE) | Product |

|---|---|---|

| Cl₂ | +1.36 | Fe³⁺/Cl⁻ |

| HNO₃ | +0.96 | Fe³⁺/NO |

Coordination Chemistry

The ethylenediammonium ion modulates ligand substitution kinetics. In acidic media, sulfate ligands are replaced by stronger field ligands (e.g., CN⁻, SCN⁻) :

[Fe(H₂O)₆]2++6SCN⁻→[Fe(SCN)₆]4−+6H₂O

Stability Constants (log β)

| Ligand | log β (25°C) |

|---|---|

| H₂O | 4.3 |

| SCN⁻ | 9.1 |

| CN⁻ | 35.2 |

科学研究应用

Analytical Chemistry

Volumetric Standard for Redox Titration

Iron(2+) ethylenediammonium sulfate serves as a volumetric standard and secondary reference material for redox titration. Its traceability to NIST Standard Reference Material (SRM) makes it crucial for accurate quantitative analysis in laboratories . This compound's stability and known concentration allow for precise measurements in various chemical reactions, particularly those involving electron transfer processes.

Materials Science

Synthesis of Electrocatalysts

This compound is utilized as an iron precursor salt in the synthesis of Fe/N/carbon-based electrocatalysts . These materials are essential for various electrochemical applications, including fuel cells and batteries. The incorporation of iron into carbon matrices enhances the catalytic activity and stability of these systems, making them more efficient for energy conversion processes .

Nanoparticle Formation

Iron(2+) ethylenediammonium sulfate can also be used to produce iron nanoparticles through chemical reduction methods. These nanoparticles have applications in magnetic materials , catalysis , and biomedical fields , such as drug delivery systems due to their unique magnetic properties and large surface area .

Agriculture

Soil Amendment

In agriculture, iron(2+) ethylenediammonium sulfate acts as a soil amendment to correct iron deficiency in plants. It is particularly effective in treating iron chlorosis , a condition where plants exhibit yellowing leaves due to insufficient iron availability. The compound can be mixed with compost to enhance soil nutrient availability over time, promoting healthier plant growth .

Case Study 1: Use in Horticulture

A study conducted on the effects of iron(2+) ethylenediammonium sulfate on various crops demonstrated significant improvements in plant health and yield. The application resulted in enhanced chlorophyll production and overall vigor in plants suffering from iron deficiency .

Case Study 2: Electrocatalytic Performance

Research into the use of iron(2+) ethylenediammonium sulfate as a precursor for electrocatalysts showed that the resulting materials exhibited superior performance in oxygen reduction reactions compared to traditional catalysts. This advancement has implications for the development of more efficient fuel cells .

Safety and Environmental Considerations

While iron(2+) ethylenediammonium sulfate is generally stable under normal conditions, it is essential to handle it with care due to potential environmental impacts. The compound contains heavy metals, which may pose risks if not managed properly during disposal or accidental release into ecosystems .

作用机制

The mechanism of action of ethane-1,2-diamine;hydrogen sulfate;iron(2+) involves its ability to form coordination complexes with metal ions. The ethane-1,2-diamine acts as a bidentate ligand, binding to metal ions through its two amine groups. This interaction can influence the reactivity and stability of the metal ions, making them useful in various chemical and biological processes .

相似化合物的比较

Similar Compounds

1,2-Diaminopropane: Similar to ethane-1,2-diamine but with an additional methyl group.

1,3-Diaminopropane: Has a similar structure but with the amine groups separated by three carbon atoms.

Ethylenedinitramine: Contains nitro groups instead of amine groups.

Uniqueness

Iron(2+) ethylenediammonium sulphate is unique due to its combination of ethane-1,2-diamine, hydrogen sulfate, and iron(2+), which provides distinct chemical properties and reactivity. Its ability to form stable coordination complexes with metal ions makes it valuable in various scientific and industrial applications .

属性

CAS 编号 |

63589-59-3 |

|---|---|

分子式 |

C2H10FeN2O8S2 |

分子量 |

310.1 g/mol |

IUPAC 名称 |

ethane-1,2-diamine;hydrogen sulfate;iron(2+) |

InChI |

InChI=1S/C2H8N2.Fe.2H2O4S/c3-1-2-4;;2*1-5(2,3)4/h1-4H2;;2*(H2,1,2,3,4)/q;+2;;/p-2 |

InChI 键 |

KLLMHEWAYVXMSW-UHFFFAOYSA-L |

SMILES |

C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

规范 SMILES |

C(CN)N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Fe+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。